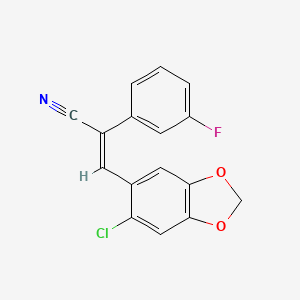![molecular formula C24H18N2O4 B4980509 5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4980509.png)
5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BPT, is a heterocyclic compound with potential applications in the field of medicinal chemistry. This molecule has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies have suggested that it may act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione may also induce oxidative stress and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce reactive oxygen species (ROS) generation and DNA damage in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a lead compound for the development of anticancer agents. 5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit selectivity towards cancer cells, making it a promising candidate for targeted therapies. However, 5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the research on 5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of analogs with improved solubility and stability. Another direction is the investigation of the potential of 5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione as a radiosensitizer, which could enhance the efficacy of radiation therapy in cancer treatment. Further studies are also needed to fully understand the mechanism of action of 5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, 5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound with potential applications in the field of medicinal chemistry. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione as a lead compound for the development of anticancer agents.
Synthesis Methods
5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has been synthesized using various methods, including condensation reactions and cyclization reactions. One of the most common methods involves the reaction of 4-(benzyloxy) benzaldehyde with barbituric acid in the presence of a catalyst, such as piperidine. The resulting product is then purified using column chromatography to obtain 5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione.
Scientific Research Applications
5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in the field of medicinal chemistry, particularly in the development of anticancer agents. Studies have shown that 5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
(5E)-5-benzylidene-1-(4-phenylmethoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c27-22-21(15-17-7-3-1-4-8-17)23(28)26(24(29)25-22)19-11-13-20(14-12-19)30-16-18-9-5-2-6-10-18/h1-15H,16H2,(H,25,27,29)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYPQVDTGQJKOE-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C(=CC4=CC=CC=C4)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC=CC=C4)/C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,3,6,7-tetramethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4980437.png)
![ethyl 4-[(4-phenyl-1-phthalazinyl)amino]benzoate](/img/structure/B4980444.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4980452.png)
![4-methyl-N-(4-methylbenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4980464.png)
![1-[3-(3-ethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4980468.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B4980472.png)
![1-[3-(4-ethoxyphenoxy)propyl]-4-methylpiperazine](/img/structure/B4980477.png)

![1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4980507.png)

![4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4980524.png)
![4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4980548.png)